6,7-Difluoroquinoxaline

Medicinal Chemistry Hypoxia-Selective Agents Anticancer Drug Development

Select 6,7-difluoroquinoxaline (CAS 215734-58-0) for its unique electron‑withdrawing core that drives a 37% PCE boost in DSSCs (vs. non‑fluorinated analogs), 30‑fold greater hypoxia‑selective cytotoxicity than tirapazamine, and a 32‑fold MBC improvement over metronidazole in anti‑trichomoniasis assays. The 6,7‑F₂ pattern also enables mechanofluorochromic switching that cyano analogs cannot provide. Sourcing this specific fluorinated scaffold ensures reproducible performance in energy‑harvesting, medicinal‑chemistry, and smart‑materials programs.

Molecular Formula C8H4F2N2
Molecular Weight 166.13 g/mol
CAS No. 215734-58-0
Cat. No. B3116332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoroquinoxaline
CAS215734-58-0
Molecular FormulaC8H4F2N2
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC1=CN=C2C=C(C(=CC2=N1)F)F
InChIInChI=1S/C8H4F2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H
InChIKeyXYNRHHBFPGAPHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 6,7-Difluoroquinoxaline (CAS 215734-58-0): A Core Building Block for Advanced Materials and Bioactive Scaffolds


6,7-Difluoroquinoxaline (CAS 215734-58-0) is a fluorinated heterocyclic compound recognized as a versatile intermediate in medicinal chemistry and materials science. Its core function is as an electron-withdrawing unit, enabling the synthesis of diverse derivatives with tunable electronic properties [1]. The presence of two fluorine atoms in the 6- and 7- positions creates a distinctive nucleophilic substitution profile, allowing for selective synthetic manipulations that are critical for generating novel compound libraries [2]. This compound serves as a foundational scaffold for developing high-performance materials and potent, selective bioactive molecules.

Procurement Alert: Why Generic Quinoxaline Substitution is Not an Option for 6,7-Difluoroquinoxaline


Substituting 6,7-difluoroquinoxaline with a non-fluorinated or differently substituted quinoxaline is scientifically unsound due to profound, quantifiable differences in electronic structure and reactivity. The electron-withdrawing fluorine atoms are not passive substituents; they fundamentally alter the compound's reduction potential and charge-transfer characteristics. For instance, in dye-sensitized solar cells, the 6,7-difluoro motif directly enhances the electron-withdrawing ability of the quinoxaline core, leading to a narrower energy band gap and a 37% increase in power conversion efficiency compared to the non-fluorinated counterpart [1]. This specific fluorination pattern is also essential for selective nucleophilic substitution reactions, enabling the creation of asymmetric derivatives that are unattainable with other analogs [2]. These structural differences lead to significant performance gaps, making direct substitution impossible for any application requiring its specific electronic or chemical properties.

Quantitative Evidence Guide for 6,7-Difluoroquinoxaline: Direct Comparator Analysis for Procurement Decisions


Hypoxia-Selective Cytotoxicity: 6,7-Difluoro Derivative Outperforms Tirapazamine by 30-Fold

In the search for hypoxia-selective cytotoxins, a series of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides were evaluated. The 6,7-difluoro-substituted derivative (6l) was identified as one of the most potent cytotoxins, demonstrating a 30-fold increase in potency compared to the benchmark hypoxia-selective agent Tirapazamine (SR 4233) in cell culture assays [1]. While the 6,7-dichloro analog (6i) showed equivalent potency, the difluoro derivative offers a distinct electronic profile. Furthermore, the 6(7)-monofluoro derivative (6e) showed greater hypoxia selectivity, highlighting that the specific di-fluorination pattern influences the balance between potency and selectivity.

Medicinal Chemistry Hypoxia-Selective Agents Anticancer Drug Development

Organic Photovoltaics: Fluorination Drives 37% Higher Power Conversion Efficiency vs. Non-Fluorinated Analog

The impact of fluorine substitution on photovoltaic performance was systematically investigated in organic sensitizers for quasi-solid-state dye-sensitized solar cells (DSSCs). A sensitizer incorporating the 6,7-difluoroquinoxaline moiety (FNE56) was directly compared to its non-fluorinated counterpart (FNE54). The incorporation of fluorine strengthened the push-pull interactions, narrowed the energy band gap, and bathochromically shifted the absorption maximum from 504 nm to 525 nm [1]. This structural optimization resulted in a quasi-solid-state DSSC with a power conversion efficiency (PCE) of 8.2%, which is a 37% increase over the PCE of the FNE54-based device [1].

Organic Solar Cells Dye-Sensitized Solar Cells Electron-Withdrawing Groups

Antimicrobial Potency: 6,7-Difluoro Derivative Exhibits 16-Fold Superior MBC Over Standard Metronidazole

A series of 2-substituted-6,7-difluoro-3-methylquinoxaline 1,4-dioxides were evaluated for anti-trichomonas activity. In a direct in vitro comparison against the standard-of-care drug, several derivatives containing the 6,7-difluoro core demonstrated significantly greater potency. The most active derivatives (5a,d, 7a, 9, and 11c) exhibited a Minimum Bactericidal Concentration (MBC) range of 0.39–0.78 μg/ml against Trichomonas vaginalis [1]. This represents up to a 32-fold improvement in potency compared to metronidazole, which showed an MBC of 12.5 μg/ml in the same assay [1].

Antimicrobial Resistance Antiparasitic Agents Trichomonas vaginalis

Photophysical Properties: 6-Cyano Derivative Shows >10x Increase in Two-Photon Absorption Compared to 6,7-Difluoro Core

In the design of V-shaped push-pull chromophores, the choice of electron acceptor is critical for nonlinear optical properties. A direct comparison was made between chromophores containing a 6,7-difluoroquinoxaline core and those with a 6-cyanoquinoxaline core. While the 6-cyano derivatives demonstrated a red shift in absorption and emission maxima, the key differentiator for the 6,7-difluoro analog lies in its distinct photophysical behavior, including mechanofluorochromism (changes in emission upon mechanical stimulation) [1]. Crucially, the study quantifies that replacing the 6,7-difluoroquinoxaline core with a 6-cyanoquinoxaline core increases the two-photon absorption cross-section (δ2PA) by more than 10 times [1]. This defines the specific, application-dependent advantage of each scaffold.

Nonlinear Optics Two-Photon Absorption Push-Pull Chromophores

Optimized Application Scenarios for 6,7-Difluoroquinoxaline (CAS 215734-58-0) Based on Comparative Evidence


Scaffold for Next-Generation, High-Performance Organic Solar Cell Materials

Researchers designing organic sensitizers or low-bandgap polymers for organic photovoltaics should prioritize the 6,7-difluoroquinoxaline core. Quantitative evidence from quasi-solid-state DSSCs shows that its electron-withdrawing properties directly lead to a 37% higher power conversion efficiency (8.2% PCE) compared to non-fluorinated analogs [1]. This makes it a critical building block for maximizing device performance in solar energy harvesting applications.

Core Unit for Developing Potent Hypoxia-Selective Anticancer Agents

For medicinal chemistry programs focused on targeting hypoxic tumor microenvironments, the 6,7-difluoroquinoxaline-derived 1,4-di-N-oxide scaffold is a validated starting point. It exhibits 30-fold greater cytotoxic potency than the benchmark hypoxia-selective agent Tirapazamine in vitro [2], making it a superior lead structure for developing new cancer therapies that exploit tumor hypoxia.

Lead Structure for Superior Antiparasitic Drugs Targeting Trichomonas vaginalis

Research groups developing new therapies for trichomoniasis should base their synthetic efforts on 2-substituted-6,7-difluoro-3-methylquinoxaline 1,4-dioxides. Key derivatives from this series demonstrate up to a 32-fold improvement in MBC against T. vaginalis (0.39–0.78 μg/ml) when compared directly to the standard-of-care drug metronidazole (12.5 μg/ml) [3]. This potency advantage justifies its use as a lead scaffold.

Design of Mechanofluorochromic Materials for Sensors and Imaging

Investigators seeking materials that change their fluorescence emission upon mechanical force should select 6,7-difluoroquinoxaline-based chromophores. A direct comparison with 6-cyano analogs confirms that the difluoro derivatives exhibit this specific mechanofluorochromic property, whereas the cyano analogs show a greater than 10-fold increase in two-photon absorption cross-section but lack this mechanical response [4]. This distinction provides a clear, application-driven rationale for procuring this specific compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Difluoroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.